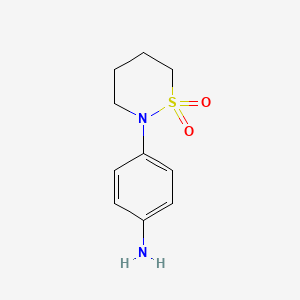

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

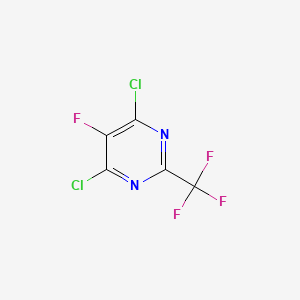

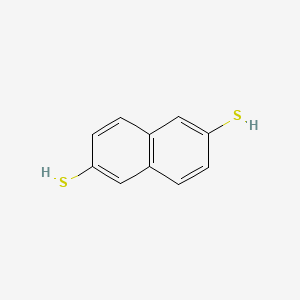

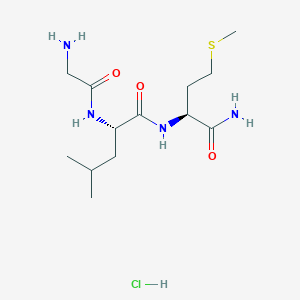

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, commonly referred to as 4-DTA, is an organic compound with a unique, nitrogen-containing heterocyclic ring structure. It is a versatile intermediate used in the synthesis of a wide range of compounds and materials. It has been studied extensively for its potential applications in scientific research, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

Anti-HIV Activity

Thiazinane derivatives have been shown to possess anti-HIV activity, which could potentially be applied to “4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline”. This application is significant as it could contribute to anti-AIDS treatment strategies .

Antimicrobial Activity

The synthesis of 1,2-benzothiazine derivatives has been associated with antimicrobial activity. While not directly linked to the compound , it suggests that “4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” could be explored for its potential antimicrobial properties .

Chemical Synthesis

Thiazinane derivatives are used in various chemical synthesis processes. The compound “4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” could be a candidate for developing new synthetic routes or intermediates in pharmaceuticals or other chemical industries .

Drug Development

Given the biological activity of related thiazinane compounds, “4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” may have potential applications in drug development, particularly in designing drugs with specific targeting mechanisms .

Material Science

The structural properties of thiazinane derivatives suggest potential applications in material science. “4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” could be investigated for its utility in creating new materials with unique properties .

Life Science Research

As thiazinane derivatives are studied in life science research for their biological activities, “4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” might also find applications in this field for studying cellular processes or developing bioassays .

Therapeutic Activities

The scaffold of 1,2,4-benzothiadiazine-1,1-dioxide has been reviewed for different therapeutic activities. This suggests that “4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” could be explored for similar therapeutic uses .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is currently unknown . Future research will need to investigate how factors such as temperature, pH, and the presence of other compounds might affect its action.

properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNMBOVVLNFRBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586455 |

Source

|

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37441-49-9 |

Source

|

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1317314.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)